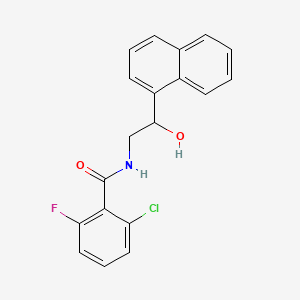

![molecular formula C16H19N3O3 B2449699 4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941980-20-7](/img/structure/B2449699.png)

4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of pyrimidinediones, which are characterized by a pyrimidine ring substituted with two carbonyl groups . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. For instance, suitably functionalised pyrimidine-2,4-diones can cyclise intramolecularly to yield novel furo [2″,3″:4′,5′]isoxazolo [3′,4′:4,5]pyrido [2,3-]pyrimidines in excellent yields .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, also known as 4-(4-hydroxyphenyl)-6-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione:

Anticancer Activity

This compound has shown significant potential in anticancer research. It acts as an inhibitor of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) . By inhibiting DHFR, the compound reduces the synthesis of tetrahydrofolate, which is essential for DNA and RNA synthesis, leading to the death of cancer cells .

Antiviral Applications

Research has indicated that derivatives of pyrrolo[3,4-d]pyrimidine exhibit antiviral properties. These compounds have been tested against various viruses, including the Newcastle disease virus, showing promising antiviral activity comparable to commercial drugs like Ribavirin .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis .

Neuroprotective Effects

Studies have explored the neuroprotective potential of this compound. It has been found to protect neuronal cells from oxidative stress and apoptosis, suggesting its use in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antioxidant Activity

The compound exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress. This makes it a valuable candidate for research in diseases where oxidative stress plays a critical role, such as cardiovascular diseases and diabetes .

Antimicrobial Applications

Research has shown that this compound possesses antimicrobial properties, effective against a range of bacterial and fungal pathogens. This makes it a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes, including poly (ADP-ribose) polymerase-1 (PARP-1) . PARP-1 inhibitors are used in cancer therapy to enhance the efficacy of DNA-damaging agents by preventing DNA repair in cancer cells .

Therapeutic Potential in Metabolic Disorders

The compound has shown potential in treating metabolic disorders by modulating key metabolic pathways. It has been studied for its effects on glucose metabolism and lipid profiles, indicating its possible use in managing conditions like diabetes and hyperlipidemia .

Future Directions

The future directions for this compound and related pyrimidines include the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

Pyrimidine derivatives, which this compound is a part of, have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

Pyrimidine derivatives have been reported to exhibit their anti-inflammatory effects by inhibiting the response versus the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidine derivatives are known to affect the pathways related to inflammation, as they inhibit the expression and activities of certain vital inflammatory mediators .

Pharmacokinetics

The degree of lipophilicity of a drug, which is its affinity for a lipid environment, allows it to diffuse easily into the cells . This could suggest that this compound may have good bioavailability due to its potential lipophilic nature.

Result of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects could be the result of the compound’s interaction with its targets.

Action Environment

The lipophilicity of a compound can influence its interaction with the biological environment and its ability to cross cell membranes .

properties

IUPAC Name |

4-(4-hydroxyphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-9(2)7-19-8-12-13(15(19)21)14(18-16(22)17-12)10-3-5-11(20)6-4-10/h3-6,9,14,20H,7-8H2,1-2H3,(H2,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDNTXDXZSYKFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-hydroxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(2-thienylmethyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide](/img/structure/B2449619.png)

![Potassium [4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2449621.png)

![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1H-pyrrole-2-carboxamide](/img/structure/B2449625.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2449629.png)

![N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2449631.png)

![1-(3,4-dimethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2449633.png)

![Ethyl 4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2449634.png)

![8-Cyanobicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B2449635.png)

![Cyclopropanecarboxylic acid, 2-[(4R)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)-4-imidazolidinyl]-, (4-methoxyphenyl)methyl ester, (1S,2S)-](/img/structure/B2449637.png)